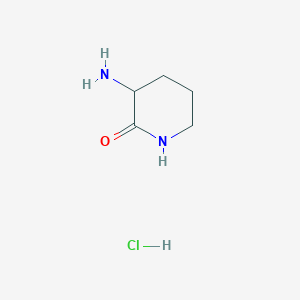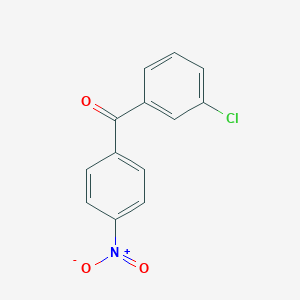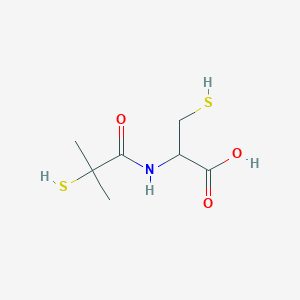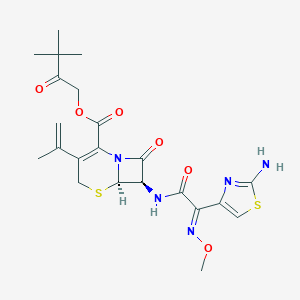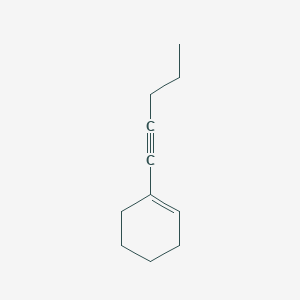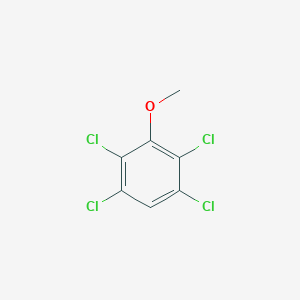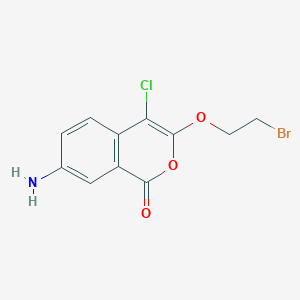
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin, also known as AB-4CI, is a synthetic fluorescent probe that has been widely used in scientific research. AB-4CI is a member of the isocoumarin family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin acts as a fluorescent probe by undergoing a change in fluorescence upon binding to a target molecule. The mechanism of fluorescence quenching in 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin involves the transfer of energy from the excited state of the fluorophore to the target molecule. This results in a decrease in fluorescence intensity, which can be used to monitor the binding of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin to the target molecule.
Biochemical and Physiological Effects
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is a non-toxic fluorescent probe that does not interfere with biological processes. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has been used to study a variety of biological processes, including enzyme activity, protein-protein interactions, and membrane dynamics. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is particularly useful for studying the activity of proteases, which are enzymes that cleave peptide bonds in proteins.
Vorteile Und Einschränkungen Für Laborexperimente
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is a versatile fluorescent probe that can be used to study a variety of biological processes. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is non-toxic and does not interfere with biological processes, making it suitable for use in live cell imaging. However, 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has some limitations, including its sensitivity to pH and temperature. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is also sensitive to the presence of other molecules that can quench its fluorescence, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin. One area of interest is the development of new fluorescent probes based on the isocoumarin scaffold. These probes could be designed to target specific biological processes, such as protein-protein interactions or enzyme activity. Another area of interest is the development of new methods for imaging protease activity in vivo. This could involve the use of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI). Finally, there is a need for further research into the mechanism of fluorescence quenching in 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin, which could lead to the development of new fluorescent probes with improved properties.
Synthesemethoden
The synthesis of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin involves the reaction of 7-amino-4-chloroisocoumarin with 2-bromoethanol in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin has been used as a fluorescent probe to study a variety of biological processes, including enzyme activity, protein-protein interactions, and membrane dynamics. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin is particularly useful for studying the activity of proteases, which are enzymes that cleave peptide bonds in proteins. 7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin can be used to monitor the activity of proteases in real-time, providing valuable insights into the kinetics and mechanism of protease activity.
Eigenschaften
CAS-Nummer |
126062-22-4 |
|---|---|
Produktname |
7-Amino-3-(2-bromoethoxy)-4-chloroisocoumarin |
Molekularformel |
C11H9BrClNO3 |
Molekulargewicht |
318.55 g/mol |
IUPAC-Name |
7-amino-3-(2-bromoethoxy)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C11H9BrClNO3/c12-3-4-16-11-9(13)7-2-1-6(14)5-8(7)10(15)17-11/h1-2,5H,3-4,14H2 |
InChI-Schlüssel |
BROYONYUMXAAPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCBr |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCBr |
Andere CAS-Nummern |
126062-22-4 |
Synonyme |
7-amino-3-(2-bromoethoxy)-4-chloroisocoumarin ABE-CIC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



